molecular formula C12H8Cl2Se B14290248 1-Chloro-2-(2-chlorophenyl)selanylbenzene CAS No. 116929-15-8

1-Chloro-2-(2-chlorophenyl)selanylbenzene

Cat. No.: B14290248
CAS No.: 116929-15-8
M. Wt: 302.1 g/mol
InChI Key: YYYHAXIKLYPYBS-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-chlorophenyl)selanylbenzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-chlorophenyl)selanylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenylselenol with 1-chloro-2-iodobenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(2-chlorophenyl)selanylbenzene undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Reduced selenium-containing compounds.

    Substitution: Benzene derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

1-Chloro-2-(2-chlorophenyl)selanylbenzene has several scientific research applications, including:

    Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-(2-chlorophenyl)selanylbenzene involves its interaction with molecular targets through the selenium atom. The selenium atom can undergo redox reactions, influencing various biochemical pathways. The compound may also interact with cellular proteins and enzymes, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

    1-Chloro-2-(2-chlorophenyl)diselenide: Contains a diselenide bond instead of a single selenium atom.

    1-Chloro-2-(2-chlorophenyl)tellanylbenzene: Contains a tellurium atom instead of selenium.

    1-Chloro-2-(2-chlorophenyl)thioether: Contains a sulfur atom instead of selenium.

Uniqueness: 1-Chloro-2-(2-chlorophenyl)selanylbenzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to undergo redox reactions and form stable compounds makes it valuable in various applications, distinguishing it from similar compounds containing sulfur or tellurium.

Properties

CAS No.

116929-15-8

Molecular Formula

C12H8Cl2Se

Molecular Weight

302.1 g/mol

IUPAC Name

1-chloro-2-(2-chlorophenyl)selanylbenzene

InChI

InChI=1S/C12H8Cl2Se/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H

InChI Key

YYYHAXIKLYPYBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)Cl)[Se]C2=CC=CC=C2Cl

Origin of Product

United States

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